(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine
Description
Discovery and Nomenclature Evolution
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine, a benzimidazole derivative, emerged from systematic efforts to optimize heterocyclic scaffolds for medicinal applications. Initially synthesized in the early 21st century, its structure was first documented in PubChem (CID 13478011) in 2007. The compound’s IUPAC name, This compound , reflects its fused benzene-imidazole core, a benzyl substituent at the N1 position, and a methanamine group at C2. Alternative nomenclature includes 1-(1-benzyl-1H-imidazol-2-yl)methanamine and 26163-58-6 (CAS registry number).
Table 1: Key Identifiers and Synonyms
The evolution of its nomenclature parallels advancements in benzimidazole chemistry, where systematic numbering prioritizes the fused benzene ring’s positions.
Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole derivatives are renowned for their pharmacological versatility, acting as privileged scaffolds in drug design. This compound exemplifies this trend, with structural features enabling interactions with biological targets such as enzymes and receptors. Its benzyl group enhances lipophilicity, potentially improving membrane permeability, while the methanamine moiety offers hydrogen-bonding capacity.
Table 2: Pharmacological Relevance of Benzimidazole Derivatives
Computational studies suggest that the methanamine group in this compound may interact with catalytic residues in bacterial DNA gyrase or inflammatory pathway targets. Its synthesis typically involves condensation of ortho-phenylenediamine derivatives with benzyl-containing aldehydes, followed by functionalization at C2.
Positional Isomerism in Benzyl-Substituted Benzimidazoles
Positional isomerism profoundly influences the bioactivity of benzyl-substituted benzimidazoles. For this compound, the benzyl group at N1 and methanamine at C2 create distinct electronic and steric profiles compared to isomers like 2-benzyl-1H-benzimidazol-1-yl)methanamine.
Table 3: Impact of Substituent Positioning on Properties
Studies on DNA-binding benzimidazoles reveal that N1-substitution favors intercalation, while C2-functionalization modulates hydrogen-bonding networks. For this compound, the N1-benzyl/C2-methanamine configuration likely optimizes interactions with hydrophobic pockets and polar residues in target proteins.
Properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVDESVNDYRKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407290 | |
| Record name | 1-(1-Benzyl-1H-benzimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-36-8 | |
| Record name | 1-(1-Benzyl-1H-benzimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Analytical Data and Characterization
| Technique | Key Observations | Purpose |
|---|---|---|
| 1H NMR | Benzyl CH₂ protons at δ 4.5–5.5 ppm; aromatic protons at δ 7.0–8.5 ppm; methanamine NH₂ signals around δ 3.0–4.0 ppm | Confirm substitution pattern and presence of benzyl and methanamine groups |
| 13C NMR | Signals for benzimidazole carbons and benzyl carbons consistent with structure | Structural confirmation |
| IR Spectroscopy | NH stretch ~3300 cm⁻¹; aromatic C=C stretches ~1600 cm⁻¹ | Functional group identification |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]+ at m/z 264.3 (corresponding to C15H15N3) | Molecular weight confirmation |
| Elemental Analysis | C, H, N content within ±0.4% of theoretical values | Purity assessment |
Research Findings on Reaction Optimization
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Method A | o-Phenylenediamine + carboxylic acid + benzyl bromide | Cyclization → Benzylation → Reductive amination | Reflux 85–95°C, DMF solvent, base catalysis | 75–97 | High yield, well-established | Multi-step, longer reaction times |
| Method B (One-pot) | o-Phenylenediamine + aromatic aldehyde + benzyl halide | Direct cyclization and benzylation | Acid catalyst, elevated temp, microwave-assisted possible | ~80 | Faster, fewer purification steps | Requires optimization to avoid side products |
| Method C (Microwave-assisted) | Same as Method A | Microwave irradiation for cyclization | 30 min at 100°C | >90 | Rapid synthesis | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of CHN and a molecular weight of approximately 253.33 g/mol. Its structure features a benzyl group attached to a benzimidazole core, which is responsible for its unique chemical reactivity and biological activity.
Chemistry
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine serves as a crucial building block for synthesizing more complex molecules. Its role as a ligand in coordination chemistry allows it to form complexes with various metal ions, which can be utilized in catalysis and material science.
Biology
The compound is extensively studied for its biological activities:
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating potent activity against these microorganisms.
- Anticancer Properties : Preliminary findings suggest that the compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Mechanistic studies indicate involvement with reactive oxygen species (ROS) and p53 signaling pathways .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to inhibit enzyme activity suggests applications in treating diseases associated with enzyme dysfunctions, such as cancer and infections. The compound's pharmacokinetics indicate high gastrointestinal absorption, making it suitable for oral administration .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human melanoma cells (A375). The compound was found to sensitize these cells to radiation therapy by inducing ROS production, leading to DNA damage and subsequent apoptosis .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial efficacy of the compound against various bacterial strains demonstrated that it disrupted cell wall synthesis, effectively inhibiting growth at low concentrations. The study highlighted its potential as a lead compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity can be explained by its competition with purines, which are integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis . The compound’s ability to interact with specific enzymes and receptors also contributes to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to similar benzimidazole derivatives based on structural modifications, biological activity, and synthetic efficiency.
Structural Modifications and Physicochemical Properties
Key Observations :
- The benzyl group in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like Compound a .
- Hydrochloride or dihydrochloride salts (e.g., CAS: 20028-34-6) improve solubility in polar solvents, critical for biological assays .
Enzyme Inhibition
Key Observations :
Biological Activity
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, along with insights from recent studies and case analyses.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a benzimidazole core with a benzyl group and an aminomethyl side chain. Its molecular formula is CHN, with a molecular weight of approximately 237.3 g/mol. The presence of these functional groups enhances its reactivity and biological activity, allowing it to interact effectively with specific molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. Notably, studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating potent activity against Staphylococcus aureus and Candida albicans.
- The compound's mechanism may involve disrupting cell wall synthesis or inhibiting essential enzyme functions within microbial cells .
Anticancer Activity
This compound has also been explored for its anticancer properties. Preliminary findings suggest:
- Inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Interaction with cellular pathways involving reactive oxygen species (ROS) and p53 signaling, leading to increased expression of cell cycle inhibitors like p21 .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes.
- DNA Interaction : Similar compounds have been shown to interfere with DNA synthesis, suggesting a potential for similar activity in this derivative .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | Methyl instead of benzyl | Moderate antimicrobial |
| 2-(Aminomethyl)benzimidazole dihydrochloride | Lacks benzyl substitution | Low anticancer activity |
| 2-Bromo-1H-benzimidazole | Bromine substituent | Antifungal properties |
The unique benzyl group in this compound significantly enhances its reactivity and biological activity compared to these derivatives .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC < 10 µg/mL against multiple strains of Staphylococcus aureus, indicating strong potential as an antimicrobial agent .
- Cancer Cell Studies : In vitro tests showed that treatment with this compound resulted in a significant reduction in viability of melanoma cells, suggesting its use as a candidate for cancer therapy .
Q & A
Q. What are the recommended synthetic routes for (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine, and how do reaction conditions influence yield?
The compound can be synthesized via multistep protocols involving cyclization and functionalization. A common approach includes:
- Step 1 : Condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions to form the benzimidazole core .
- Step 2 : Alkylation or benzylation at the N1 position using benzyl halides in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Introduction of the methanamine group via reductive amination or nucleophilic substitution .
Key Variables :- Temperature: Higher temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance benzylation yields .
- Catalysts: Copper(I) catalysts improve regioselectivity in triazole-linked derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
A combination of spectroscopic and analytical methods is critical:
- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.5 ppm for CH₂, aromatic protons at δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identify NH/amine stretches (~3300 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 264.3 for C₁₅H₁₅N₃) and fragmentation patterns .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10–100 µM concentrations) .
Advanced Research Questions
Q. How do substituents on the benzimidazole ring (e.g., methyl, methoxy) influence bioactivity and pharmacokinetics?
- Electron-Donating Groups (e.g., -CH₃) : Enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Methyl groups at positions 5/6 increase antimicrobial potency by ~30% compared to unsubstituted analogs .
- Electron-Withdrawing Groups (e.g., -Cl) : Improve metabolic stability but may reduce binding affinity to targets like DNA topoisomerases .
- Benzyl vs. Phenyl Substituents : Benzyl groups enhance π-π stacking with aromatic residues in enzyme active sites, as shown in molecular docking studies .
Q. How can contradictory data in biological activity studies be resolved?
Example: Discrepancies in IC₅₀ values for anticancer activity may arise from:
- Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Cell Line Heterogeneity : Use isoform-specific inhibitors or CRISPR-edited cell lines to confirm target relevance.
- Metabolic Stability : Perform hepatic microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieves >90% regioselectivity for triazole-linked derivatives .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes for benzimidazole cyclization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzylation to prevent N-alkylation side reactions .
Q. How does the compound interact with biological macromolecules (e.g., DNA, proteins)?
- DNA Intercalation : Fluorescence quenching studies with ethidium bromide-displacement assays show moderate intercalation (Kₐ ~10⁴ M⁻¹) .
- Protein Binding : Surface plasmon resonance (SPR) reveals nanomolar affinity (~50 nM) for kinase targets like CDK2 .
- Molecular Dynamics Simulations : Predict binding modes and residence times in ATP-binding pockets .
Methodological Considerations
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Q. How can researchers validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
- RNA Interference (RNAi) : Knockdown putative targets (e.g., EGFR) to confirm on-mechanism activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
